Product packaging for 2-Benzyl-benzofuran(Cat. No.:)

2-Benzyl-benzofuran

Cat. No.: B8504550
M. Wt: 208.25 g/mol
InChI Key: RHYXPYYKENPZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-benzofuran is an organic compound with the molecular formula C₁₅H₁₂O and a molecular weight of 208.25 g/mol . It belongs to the benzofuran class, a heterocyclic scaffold consisting of fused benzene and furan rings, which is a fundamental structural component in many biologically active compounds . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile functionality and ability to participate in various biological cycles through intermolecular interactions . Benzofuran derivatives have demonstrated a wide spectrum of biological and pharmacological activities, with extensive research highlighting their potential as anticancer agents . The benzofuran core serves as a key building block for designing novel therapies, and structural modifications, such as the introduction of a benzyl group at the 2-position, are crucial for developing unique structural characteristics and enhancing therapeutic value . The synthesis of complex benzofuran derivatives often involves multi-step catalytic processes, such as palladium-catalyzed couplings or metal-free cyclizations, underscoring the compound's role as an important intermediate in organic synthesis . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B8504550 2-Benzyl-benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-benzyl-1-benzofuran

InChI

InChI=1S/C15H12O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11H,10H2

InChI Key

RHYXPYYKENPZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3O2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzyl Benzofuran and Its Derivatives

Strategic Retrosynthetic Analysis of 2-Benzyl-benzofuran Architectures

Retrosynthetic analysis of this compound (PubChem CID: 12218409) typically involves a disconnection approach that simplifies the target molecule into readily available starting materials. For 2-substituted benzofurans like this compound, common disconnections can occur at the C-O bond forming the furan (B31954) ring or at the C-C bond connecting the benzyl (B1604629) group to the benzofuran (B130515) core. For instance, approaches involving the cyclization of o-allylphenol derivatives or o-cinnamyl phenols have been successfully employed for the synthesis of 2-benzyl benzofurans, suggesting a retrosynthetic pathway that traces back to these precursors mdpi.comorganic-chemistry.org. Another common retrosynthetic strategy for benzofurans involves precursors that allow for the formation of the furan ring through intramolecular cyclization, often from o-hydroxy-substituted aromatic compounds bearing an appropriate side chain that can cyclize to form the furan ring mdpi.com.

Direct Annulation and Cyclization Approaches to the Benzofuran Core

Direct annulation and cyclization reactions are pivotal strategies for constructing the benzofuran core. These methods typically involve the intramolecular formation of the furan ring from a suitably functionalized aromatic precursor. Such approaches are highly atom-economical and efficient, often proceeding in a single step or a cascade of reactions. Precursors like o-alkynylphenols, o-cinnamyl phenols, and o-hydroxybenzyl ketones are frequently utilized, undergoing ring closure through various mechanisms to yield the desired benzofuran scaffold mdpi.comorganic-chemistry.org.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex benzofuran structures, offering high efficiency, selectivity, and functional group tolerance acs.orgnumberanalytics.commdpi.com. These catalytic systems facilitate the formation of carbon-heteroatom and carbon-carbon bonds, enabling the construction of the benzofuran core from diverse starting materials.

Palladium catalysis is widely employed for the formation of carbon-oxygen (C-O) bonds, which are crucial for the cyclization leading to benzofurans. One notable method involves the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, utilizing catalysts such as [PdCl₂(CH₃CN)₂] and benzoquinone as an oxidant, providing functionalized 2-benzyl benzo[b]furans in good yields organic-chemistry.org. Furthermore, a one-pot sequential synthesis of ortho-cinnamyl phenols, followed by palladium-catalyzed oxidative annulation, has been developed mdpi.comorganic-chemistry.org.

Another significant palladium-mediated approach is the Sonogashira cross-coupling reaction, often followed by intramolecular cyclization. For instance, the reaction between 2-iodophenols and terminal alkynes, catalyzed by a combination of palladium and copper, can lead to the synthesis of benzofuran derivatives acs.orgrsc.orgresearchgate.net. This tandem reaction allows for the efficient construction of the benzofuran ring system. Detailed studies have reported the heteroannulation of o-iodophenol with acetylenic substrates via palladium-copper catalysis, yielding 2-substituted benzofurans researchgate.net.

Table 1: Representative Palladium-Mediated Benzofuran Syntheses

Substrate TypeCatalyst SystemProduct TypeYield (%)Reference
o-Cinnamyl phenols[PdCl₂(CH₃CN)₂], Benzoquinone2-Benzyl BenzofuransGood organic-chemistry.org
2-Iodophenols, Terminal Alkynes(PPh₃)PdCl₂, CuIBenzofuran DerivativesHigh (>80%) acs.orgrsc.org
o-Iodophenol, Acetylenic SubstratesPalladium-Copper2-Substituted BenzofuransNot specified, detailed study researchgate.net

Copper catalysts play a vital role in various cyclization reactions for benzofuran synthesis, often offering environmentally friendly and efficient routes. An efficient copper-promoted hydration/annulation reaction starts from readily available 2-fluorophenylacetylene derivatives, involving a domino hydration followed by intramolecular annulation to afford benzo[b]furan derivatives mdpi.com.

Another strategy involves the copper-catalyzed transformation of readily available ketone derivatives into benzo[b]furans, with a sustainable protocol utilizing water as the solvent organic-chemistry.orgcapes.gov.br. Additionally, novel copper-catalyzed methodologies treat substituted salicylaldehyde-derived Schiff bases with substituted alkenes using copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, yielding trifluoroethyl-substituted benzofuran derivatives in efficient yields (45–93%) acs.orgnih.gov. One-pot syntheses reacting o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide have also been reported, providing benzofuran derivatives nih.gov.

Table 2: Representative Copper-Catalyzed Benzofuran Syntheses

Substrate TypeCatalyst SystemProduct TypeYield (%)Reference
2-Fluorophenylacetylene derivativesCuI, KOH, H₂O, KIBenzo[b]furan DerivativesNot specified mdpi.com
Ketone DerivativesCopper-TMEDA complexBenzo[b]furan DerivativesGood to Excellent organic-chemistry.orgcapes.gov.br
Salicylaldehyde-derived Schiff bases, AlkenesCuCl, DBUTrifluoroethyl-substituted Benzofurans45–93% acs.orgnih.gov
o-Hydroxy Aldehydes, Amines, AlkynesCuIBenzofuran DerivativesHigh nih.gov

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for transformations involving π-systems, including the construction of benzofuran derivatives encyclopedia.pubresearchgate.net. Gold catalysts possess advantages such as water and oxygen resistance and can facilitate novel chemical transformations, enabling the rapid formation of multiple chemical bonds and ring systems in a single step researchgate.net.

One strategy involves the gold(I)-catalyzed cascade cyclization/hydroarylation of o-alkyl phenol (B47542) substrates with haloalkynes, where the gold complex activates the triple bond, leading to the formation of vinyl benzofuran derivatives encyclopedia.pub. Another approach utilizes gold(I) catalysts to initiate cyclization via the coordination of gold to the triple bond of arylalkynes, generating intermediates that are subsequently transformed into benzofuran products through α-alkoxy alkyl-shifts and nucleophilic attack encyclopedia.pub.

Table 3: Representative Gold-Catalyzed Benzofuran Syntheses

Substrate TypeCatalyst SystemProduct TypeYield (%)Reference
o-Alkyl Phenol Substrates, HaloalkynesSIPrAuCl, NaBARFVinyl Benzofuran DerivativesNot specified encyclopedia.pub
Arylalkyne ActivationGold(I) catalyst (e.g., IPrAu⁺)Benzofuran DerivativesNot specified encyclopedia.pubmdpi.com

Beyond palladium, copper, and gold, other transition metals like nickel and platinum also offer effective catalytic routes to benzofuran derivatives.

Nickel-Catalyzed Processes: Nickel catalysis has been utilized for the synthesis of benzofuran heterocycles through various mechanisms. One method involves the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols, using O₂ gas as an oxidant, to synthesize 3-aryl benzofurans in good to excellent yields rsc.org. Another approach describes a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones for the formation of benzofuran derivatives. For example, 2-(2-iodophenoxy)-1-phenylethanone (PubChem CID: 10969292, for a related compound) was converted to 3-phenylbenzofuran (B8811988) using Ni(dppp)₂Cl₂ or Ni(OTf)₂ with 1,10-phenanthroline (B135089) as a ligand thieme-connect.comorganic-chemistry.org. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C-F bond activation has also been reported, leading to the synthesis of 2-arylbenzofurans beilstein-journals.org.

Platinum-Catalyzed Processes: Platinum catalysis provides an efficient and atom-economic method for synthesizing 2,3-disubstituted benzofurans. The PtCl₂-catalyzed cyclization of o-alkynylphenyl acetals in the presence of 1,5-cyclooctadiene (B75094) (COD) produces 3-(α-alkoxyalkyl)benzofurans in good to high yields organic-chemistry.orgacs.org. For instance, the reaction of acetaldehyde (B116499) ethyl 2-(1-octynyl)phenyl acetal (B89532), acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal, and acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal with PtCl₂ and COD yielded the corresponding 2,3-disubstituted benzofurans in 91%, 94%, and 88% yields, respectively acs.org. The mechanism involves platinum coordination to the triple bond, followed by nucleophilic attack and migration of the α-alkoxyalkyl group organic-chemistry.orgacs.org.

Table 4: Representative Nickel and Platinum-Catalyzed Benzofuran Syntheses

MetalSubstrate TypeCatalyst SystemProduct TypeYield (%)Reference
Nickelo-Alkenyl PhenolsNickel catalyst, O₂3-Aryl BenzofuransGood to Excellent rsc.org
NickelAryl Halides, Aryl Ketones (e.g., 2-(2-iodophenoxy)-1-phenylethanone)Ni(dppp)₂Cl₂ or Ni(OTf)₂, 1,10-PhenanthrolineBenzofuran Derivatives (e.g., 3-phenylbenzofuran)Moderate to Good thieme-connect.comorganic-chemistry.org
Nickel2-Fluorobenzofurans, Arylboronic AcidsNickel catalyst2-ArylbenzofuransNot specified beilstein-journals.org
Platinumo-Alkynylphenyl Acetals (e.g., Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal)PtCl₂, 1,5-Cyclooctadiene (COD)3-(α-Alkoxyalkyl)benzofurans88–94% organic-chemistry.orgacs.org

Organocatalytic and Metal-Free Synthetic Pathways

The development of organocatalytic and metal-free routes for benzofuran synthesis represents a significant advancement, offering environmentally benign alternatives to traditional metal-catalyzed reactions.

Metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents, such as stoichiometric (diacetoxyiodo)benzene (B116549) (PubChem CID: 10477) in acetonitrile (B52724), provides 2-arylbenzofurans in good yields. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can also achieve 2-arylbenzofurans using 10 mol% (diacetoxyiodo)benzene in the presence of m-chloroperbenzoic acid (PubChem CID: 6994) organic-chemistry.org. Another noteworthy metal-free approach involves the potassium tert-butoxide (PubChem CID: 62391)-catalyzed intramolecular cyclization of substituted o-bromobenzylvinyl ketones, yielding benzofuran derivatives with broad substrate scope nih.gov.

A one-pot, metal-free synthesis of 2,3-disubstituted benzofurans has been reported, utilizing readily accessible propargyl alcohols and phenols under ambient conditions. This method proceeds via a sequential propargylation, annulation, and isomerization rsc.org. Furthermore, a transition-metal-free synthesis of C3-arylated benzofurans from benzothiophenes (PubChem CID: 7125) and phenols has been developed, exploiting the reactivity of sulfoxides through an interrupted Pummerer reaction and a mdpi.commdpi.com sigmatropic rearrangement manchester.ac.ukacs.org.

In the realm of organocatalysis, the synthesis of δ-sultone-fused benzofurans has been achieved through an annulative sulfur(VI)-fluoride exchange (SuFEx) reaction of β-arylethenesulfonyl fluorides. This reaction, catalyzed by 10 mmol% BTMG (e.g., 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, PubChem CID: 166847) and molecular sieves 4Å, proceeds via a Michael addition-intramolecular SuFEx click reaction chemrxiv.org. An enantioselective organocatalytic strategy, combining Brønsted base and N-heterocyclic carbene catalysis, has also been demonstrated for the construction of cyclopenta[b]benzofuran scaffolds through an intramolecular one-pot double cyclization rsc.org.

Intramolecular Rearrangements and Cycloadditions (e.g., Claisen Rearrangement)

Intramolecular rearrangements and cycloaddition reactions offer powerful tools for constructing the benzofuran core, often providing access to complex architectures in a single step.

The Claisen rearrangement is a prominent example. Acid-catalyzed Claisen rearrangement of 1,4-diaryloxy 2-butynes can yield benzofuro(3,2-b)benzofuran derivatives, which can then isomerize to benzofuro(2,3-b)benzofuran derivatives through an acidic catalyzed shift sctunisie.org. More recently, a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade has been reported for the facile synthesis of diverse benzofuran derivatives from quinols and alkynyl esters acs.orgnih.gov. The Wittig olefination–Claisen rearrangement approach has also been successfully applied for the synthesis of dihydrofuro[2,3-b]benzofuran and furo[2,3-b]benzofuran (B13948729) ring systems rsc.org. A propargyl Claisen rearrangement/cycloaddition pathway has been reported for the synthesis of 3-benzofuryl-2-oxindole and 3-spirooxindole benzofuran scaffolds via a base-mediated cyclization of propargylic alcohols with aryne mdpi.com.

Beyond Claisen rearrangements, other intramolecular processes are utilized. Palladium-catalyzed direct C-H bond functionalizations involving the addition of phenols to bromoalkynes, followed by intramolecular cyclization, afford 2-substituted benzo[b]furans in good yields organic-chemistry.org. Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides benzofurans chemo- and regioselectively organic-chemistry.org. Furthermore, a novel base-promoted intramolecular cyclization of o-bromobenzylketones offers a facile, transition-metal-free method for benzofuran synthesis, demonstrating wide substrate tolerability researchgate.net. Cascade radical cyclization/intermolecular coupling of 2-azaallyls has also enabled the construction of complex benzofurylethylamine derivatives nih.gov.

Multi-Component Reactions for Expedient Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the rapid assembly of complex molecules from three or more starting materials in a single pot, leading to high atom economy and reduced waste.

One-pot approaches for the preparation of highly substituted benzofurans have been proposed, starting from simple 1-aryl- or 1-alkylketones, involving regioselective iron(III)-catalyzed halogenation followed by metal-mediated O-arylation mdpi.com. MCRs have been employed for the synthesis of diverse benzofuran-fused piperidines, utilizing the unactivated benzylic C(sp3)–H and position-2 C(sp2)–H bonds of the benzofuran ring as nucleophilic sites in a double Mannich reaction rsc.org.

Isocyanide-based MCRs are particularly versatile. A novel class of benzofuran derivatives has been prepared from euparin (B158306) (PubChem CID: 161877), aldehydes, and isocyanides in the presence of ZnO-nanorods as a catalyst under solvent-free conditions at room temperature nih.govtandfonline.com. Similarly, a three-component Strecker-type reaction has been applied for the synthesis of benzofuran derivatives from euparin, primary amines, and trimethylsilyl (B98337) cyanide (TMSCN, PubChem CID: 6328325) with ZnO-nanorods and piperidine (B6355638) (PubChem CID: 8082) in acetonitrile researchgate.net. Another diastereoselective one-pot three-component reaction involves euparin, trialkyl phosphate (B84403), and dimethyl acetylenedicarboxylate (B1228247) (DMAD, PubChem CID: 10986) to yield novel benzofuran phosphonato ester derivatives researchgate.netresearchgate.net.

An expedient synthesis of benzofuran derivatives is also achieved via the dehydrative C-H alkenylation and annulation reaction of phenols with 1,2-diols, catalyzed by a well-defined cationic Ru-H complex. This method uses readily available starting materials, exhibits a broad substrate scope, and generates water as the sole byproduct organic-chemistry.orgnih.gov.

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The synthesis of chiral this compound enantiomers and diastereomers is crucial for accessing compounds with specific biological activities, as stereochemistry often dictates pharmacological profiles.

Diastereoselective synthesis of novel benzofuran phosphonato ester derivatives has been achieved through a one-pot three-component reaction involving euparin, trialkyl phosphate, and dimethyl acetylenedicarboxylate (DMAD) without any catalyst at room temperature researchgate.netresearchgate.net. Another example includes the diastereoselective synthesis of trans-2,3,6,7-tetrahydro-4(5H)-benzofuranones and trans-2,3-dihydrofurocoumarins. This is accomplished in good to high yields via pyridinium (B92312) ylide-assisted tandem reactions of pyridine (B92270) (PubChem CID: 1049), an α-haloacetate, an aromatic aldehyde, and cyclohexane-1,3-dione (PubChem CID: 10967), dimedone (PubChem CID: 6959), or 4-hydrocoumarin (PubChem CID: 68677) using 1,4-diazabicyclo[2.2.2]octane (DABCO, PubChem CID: 3026369) as a basic catalyst thieme-connect.com.

A highly regio- and diastereoselective 1,3-dipolar cycloaddition (1,3-DC) reaction has been developed for the synthesis of novel spiro[benzofuran-2,5′-isoxazolidine] compounds. This catalyst-free methodology involves benzofuran-derived azadienes (BDAs) and nitrones, demonstrating excellent functional group tolerance and yields (79–99%) acs.orgnih.gov. Furthermore, an enantioselective organocatalytic intramolecular double cyclization strategy has been applied for the concise construction of cyclopenta[b]benzofuran scaffolds, yielding products with excellent stereoselectivities rsc.org.

Sustainable and Green Chemical Approaches in this compound Synthesis

Sustainable and green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact, reduce waste, and enhance safety.

Several green approaches have been reported for benzofuran synthesis. A copper-TMEDA (PubChem CID for TMEDA: 8461) catalyzed transformation of ketone derivatives into benzo[b]furans uses water as the solvent without organic co-solvents, offering a sustainable protocol organic-chemistry.org. An environmentally benign one-pot synthesis of benzofuran derivatives involves reacting o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide (PubChem CID: 25252) within an eco-friendly deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol (ChCl.EG) (PubChem CID for Choline chloride: 6209; Ethylene glycol: 174) nih.govacs.org.

Palladium-on-carbon (Pd/C) has been utilized as a commercially available, stable, and recyclable catalyst for the conversion of substituted allyl-phenols into benzofuran derivatives in dimethylformamide (DMF, PubChem CID: 7980) at 100 °C, delivering good yields chemistryviews.org. A scalable and sustainable three-step, transition-metal-free protocol has been developed for the synthesis of benzofuran-6-carboxylic acid (PubChem CID: 102146), a key intermediate, demonstrating a lower carbon footprint compared to existing routes acs.orgacs.org.

Electrochemical methods offer a green and practical alternative, avoiding toxic reagents and utilizing environmentally friendly solvents. For instance, the electrochemical oxidation of hydroquinone (B1673460) (PubChem CID: 773), 4-aminophenol (B1666318) (PubChem CID: 403), and p-phenylenediamine (B122844) (PubChem CID: 7855) in the presence of cyanoacetamide (PubChem CID: 7577) in a phosphate buffer solution mixed with ethanol (B145695) (PubChem CID: 702) as a green solvent yields novel benzofuran derivatives researchgate.net. An electrochemical method for synthesizing C-3 halogenated benzofurans from 2-alkynylanisoles and potassium halide (e.g., potassium iodide (PubChem CID: 25262) or potassium bromide (PubChem CID: 25387)) has also been developed under transition-metal- and oxidant-free conditions in a continuous-flow system acs.org.

Solvent-free conditions are another key aspect of green chemistry. Multi-component reactions using euparin and aldehydes in the presence of ZnO-nanorods as a catalyst at room temperature under solvent-free conditions provide functionalized benzofurans in excellent yields nih.govtandfonline.com. The use of non-toxic and inexpensive ion exchange resin Amberlyst-15® in PEG-400 as a catalyst system has enabled the green synthesis of 3-benzoyl-5-hydroxy benzofuran derivatives at room temperature with high yields and selectivity, without generating waste eurekaselect.com. Furthermore, an improved and green method for the synthesis of substituted 2-benzylidene-1-benzofuran-3-ones involves treating 2-hydroxychalcones with copper(II) bromide (PubChem CID: 24513) in a DMF-water mixture using a grinding methodology nih.gov.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Benzyl Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For 2-Benzyl-benzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous assignment of its structure.

Elucidation of Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shifts

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures such as 2-phenylbenzofuran (B156813) and the parent benzofuran (B130515) moiety. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzofuran core, the benzyl (B1604629) substituent, and the furan (B31954) ring. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet in the range of 4.0-4.5 ppm. The proton on the furan ring (at position 3) is anticipated to resonate as a singlet at approximately 6.7-7.0 ppm. The aromatic protons of the benzofuran and benzyl groups would produce a complex multiplet pattern in the aromatic region, typically between 7.1 and 7.6 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The methylene carbon is expected to have a chemical shift in the range of 30-40 ppm. The carbons of the benzofuran and benzyl aromatic rings would appear in the downfield region, generally between 110 and 160 ppm. Quaternary carbons, such as C2 of the benzofuran ring, would also be identifiable in this region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methylene (-CH₂-) 4.0 - 4.5 Singlet
Furan Ring (H-3) 6.7 - 7.0 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Methylene (-CH₂-) 30 - 40

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy) would be utilized to establish proton-proton coupling networks. For this compound, COSY would reveal the correlations between adjacent protons within the benzofuran and benzyl aromatic rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net This would be particularly important for confirming the connectivity between the benzyl group and the benzofuran core, for instance, by observing a correlation between the methylene protons and C2 and C3 of the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule, for example, by showing through-space interactions between the methylene protons and protons on both the benzofuran and benzyl rings.

Advanced Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₂O, corresponding to a monoisotopic mass of approximately 208.0888 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a base peak for benzyl-substituted compounds. Another significant fragment would correspond to the benzofuranylmethyl cation. Further fragmentation of the benzofuran ring system could also be observed, consistent with patterns seen in other 2-substituted benzofurans. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
208 Molecular Ion [M]⁺
91 Tropylium Ion [C₇H₇]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings. cymitquimica.com

Aliphatic C-H Stretching: Bands corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations would appear just below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹. cymitquimica.com

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several medium to strong bands in the 1450-1600 cm⁻¹ region. cymitquimica.com

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the furan ether linkage is anticipated in the 1200-1250 cm⁻¹ range. The symmetric stretch would appear around 1000-1100 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if applicable to chiral this compound structures)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. chemsrc.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter on the methylene bridge or a substituent on one of the rings, these chiroptical techniques would be indispensable for the assignment of their absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the atoms to determine the stereochemistry of the enantiomers.

X-ray Diffraction Crystallography for Definitive Solid-State Structural Confirmation

Currently, there is no publicly available crystal structure for this compound. However, if a suitable single crystal of the compound could be grown, X-ray crystallographic analysis would provide unequivocal confirmation of its molecular structure. The data obtained would validate the connectivity established by NMR and MS, and reveal details about the planarity of the benzofuran ring system and the orientation of the benzyl substituent relative to the core structure. Furthermore, it would provide insights into the intermolecular interactions, such as pi-stacking, that govern the crystal packing.

Chemical Reactivity and Mechanistic Insights into 2 Benzyl Benzofuran Transformations

Electrophilic and Nucleophilic Reactivity Profiles of the Benzofuran (B130515) Nucleus

The benzofuran ring system exhibits a distinct reactivity profile shaped by the interplay between the aromatic benzene (B151609) ring and the electron-rich furan (B31954) ring. The nucleus is generally susceptible to electrophilic substitution reactions, although it is more stable than furan. chemicalbook.com The preferred site for electrophilic attack is determined by the relative electron density at the C2 and C3 positions of the furan moiety. chemicalbook.com

According to frontier orbital theory, the carbons with greater frontier electron populations are more reactive toward electrophiles. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), indicate that the Highest Occupied Molecular Orbital (HOMO) is significantly delocalized on the C2 atom, making it the most nucleophilic and reactive site for electrophilic attack. umich.edu The electron population at C2 is calculated to be 0.54, compared to 0.47 at C3. chemicalbook.com Consequently, electrophilic substitution on an unsubstituted benzofuran preferentially occurs at the C2 position. chemicalbook.comstackexchange.com

Common electrophilic substitution reactions for the benzofuran nucleus include:

Nitration: Benzofuran undergoes nitration to yield 2-nitrobenzofuran (B1220441) when treated with agents like nitric acid in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate. chemicalbook.com The use of nitrogen dioxide in benzene can produce a mixture of 2-nitro and 3-nitro isomers. chemicalbook.com

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the benzofuran ring is a key synthetic transformation, often proceeding with high regioselectivity. researchgate.netnih.gov

Friedel-Crafts Reactions: Acylation and aroylation of the benzofuran nucleus are well-established reactions. researchgate.netgoogle.com

In 2-benzyl-benzofuran, the C2 position is already substituted. This directs subsequent electrophilic attacks to the next most reactive site, the C3 position. chemicalbook.com

From a nucleophilic standpoint, the benzofuran nucleus can be activated. The proton at the C2 position can be regioselectively abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a metallated intermediate. researchgate.net This C2-lithiated species is a potent nucleophile that can react with various electrophiles, allowing for the introduction of substituents at this position. researchgate.net Nickel-catalyzed intramolecular nucleophilic addition has also been developed as a method for the formation of benzofuran derivatives, highlighting the ring's capacity to participate in such transformations. nih.govthieme.de

Reactivity TypePreferred Position (Unsubstituted)Preferred Position (2-Substituted)Examples
Electrophilic Attack C2C3Nitration, Halogenation, Friedel-Crafts Acylation
Nucleophilic Attack C2 (via deprotonation)-Reaction of C2-lithiated benzofuran with electrophiles

Regioselectivity and Stereochemical Control in Reactions Involving this compound

Regioselectivity is a critical aspect of the chemistry of this compound. With the C2 position blocked by the benzyl (B1604629) group, electrophilic aromatic substitution reactions are directed almost exclusively to the C3 position. chemicalbook.com This predictable regioselectivity makes this compound a useful intermediate for the synthesis of 2,3-disubstituted benzofurans. For instance, the Friedel-Crafts acylation of 2-alkylbenzofuran analogues proceeds regioselectively at the C3 position. google.com

The synthesis of this compound itself often relies on reactions that exhibit high regioselectivity. Several synthetic strategies ensure the specific placement of the benzyl group at the C2 position. These include:

Palladium-catalyzed Oxidative Cyclization: A regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, using a catalyst like [PdCl₂(CH₃CN)₂], yields functionalized 2-benzyl-benzofurans. organic-chemistry.orgnih.gov

Palladium-catalyzed Reductive Cyclization: An isocyanide-mediated, palladium-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols also provides 2-benzyl-benzofurans in excellent yields. organic-chemistry.org

While many reactions involving the aromatic core of this compound are not stereospecific, stereochemical control can be crucial in transformations involving the furan ring, particularly in ring-opening reactions. For example, the copper-catalyzed ring-opening silylation of benzofurans has been shown to produce (E)-o-(β-silylvinyl)phenols with complete stereoselectivity. researchgate.net This indicates that reactions cleaving the furan ring can proceed with a high degree of stereochemical control, a principle that could be extended to derivatives of this compound.

Reaction on 2-Substituted BenzofuranReagentPosition of SubstitutionReference Compound
Friedel-Crafts Acylationp-Methoxybenzoyl chloride / Ln(OTf)₃C32-Butyl-3-(4-hydroxybenzoyl)benzofuran
Chloromethylation1,3,5-Trioxane / HClC3N/A

Investigations into Reaction Mechanisms (e.g., Addition-Elimination, Aromatic Electrophilic Substitution)

The transformations of this compound are governed by several fundamental reaction mechanisms. The most pertinent is the mechanism of aromatic electrophilic substitution at the C3 position. This process proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. stackexchange.comechemi.com

The mechanism involves two principal steps:

Attack by the Electrophile: The π-electron system of the furan ring attacks an electrophile (E⁺), forming a covalent bond at the C3 position. This disrupts the aromaticity and generates a sigma complex. The positive charge in this intermediate is delocalized across the furan ring and, importantly, onto the adjacent oxygen atom, which provides significant stabilization through resonance.

Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the furan ring and yielding the 3-substituted this compound product.

Mechanistic studies have also shed light on the formation of the this compound skeleton. One proposed pathway involves an acid-mediated cyclization that proceeds through a Nef reaction, where a nitroalkane is converted to a ketone intermediate, which is then attacked intramolecularly by the phenolic hydroxyl group, followed by dehydration to form the furan ring. researchgate.net Another pathway involves the intramolecular cyclization of a carbanion derived from a 2-(2-oxo-2-phenylethoxy)benzaldehyde intermediate, followed by dehydration. researchgate.net

Ring-opening reactions of the benzofuran system also involve distinct mechanisms. For instance, nickel-catalyzed ring-opening transformations are proposed to occur via a formal C-O bond activation that involves Ni-H insertion and subsequent β-O elimination, rather than a direct oxidative addition of the nickel catalyst into the C-O bond. acs.org Other documented ring-opening mechanisms include 1,2-metalate migration and reductive cleavage with alkali metals. kyoto-u.ac.jp

Catalytic Transformations of this compound (excluding biological catalysis)

Catalysis plays a central role in both the synthesis and transformation of this compound and its derivatives. A range of metal catalysts are employed to facilitate these reactions efficiently and selectively.

Palladium Catalysis: Palladium complexes are widely used in the synthesis of 2-benzyl-benzofurans. Key reactions include the intramolecular oxidative cyclization of ortho-cinnamyl phenols and the reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols. organic-chemistry.orgnih.gov Palladium catalysts, often in combination with copper co-catalysts, are also essential for Sonogashira coupling reactions to build precursors for benzofuran synthesis. nih.govacs.org

Nickel Catalysis: Nickel catalysts are particularly prominent in C–O bond activation, making them effective for ring-opening reactions of benzofurans. acs.org These reactions can convert the stable benzofuran ring into valuable ortho-functionalized phenols. acs.org Nickel is also used to catalyze intramolecular nucleophilic additions to form the benzofuran ring system. nih.govthieme.de

Copper Catalysis: Copper catalysts are employed in various synthetic routes. They can be used as co-catalysts in palladium-mediated Sonogashira couplings and are also used in intramolecular dehydrogenative C-O coupling reactions to form the furan ring. nih.govacs.org

Rhodium Catalysis: Rhodium(III) catalysts have been shown to enable the annulation of salicylaldehydes with diazo compounds, which can be controlled to produce benzofurans through a tandem C-H activation/decarbonylation/annulation process. organic-chemistry.orgacs.org

Lewis and Brønsted Acid Catalysis: Lewis acids, such as lanthanide triflates (Ln(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O), are used to catalyze Friedel-Crafts acylation and cyclization reactions that lead to 2-aroylbenzofurans, which are direct precursors to 2-benzyl-benzofurans via reduction. google.comnih.gov Protic acids are also used to promote cyclodehydration steps. nih.gov

Catalyst TypeReactionApplication
Palladium (Pd) Oxidative/Reductive CyclizationSynthesis of this compound
Nickel (Ni) C-O Bond Activation / Ring-OpeningTransformation of benzofurans into phenols
Copper (Cu) Sonogashira Coupling / Dehydrogenative CouplingSynthesis of benzofuran precursors
Rhodium (Rh) C-H Activation / AnnulationSynthesis of benzofuran nucleus
Lewis Acids (e.g., Ln(OTf)₃) Friedel-Crafts Acylation / CyclizationSynthesis of 2-aroyl-benzofuran precursors

Ring-Opening and Ring-Expansion Reactions of Benzofuran Systems

The benzofuran ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a valuable synthetic route to highly functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net These transformations typically involve the cleavage of the endocyclic C2–O bond, which is the most reactive bond in the furan portion of the molecule, akin to a vinyl ether. kyoto-u.ac.jp

Several strategies have been developed to achieve the ring-opening of benzofurans:

Transition Metal-Catalyzed Reactions: Nickel catalysis is a leading method for promoting the ring-opening of benzofurans. researchgate.netacs.org For example, nickel-catalyzed reactions with silanes can hydrogenate and open the ring to produce 2-vinylphenols or other ortho-substituted phenol derivatives. acs.org Copper and rhodium catalysts have also been utilized in ring-opening arylations and silylations. researchgate.netkyoto-u.ac.jp

Metal-Free Methods: Ring-opening can also be achieved without transition metals. researchgate.netresearchgate.net Acid-catalyzed cascade processes can incorporate the cleavage of the C2–O bond into the formation of new ring systems, such as cyclopentenones. researchgate.net

Organometallic Reagents: Strong bases and organometallic reagents, including Grignard reagents and organolithium reagents, can facilitate C–O bond activation and cleavage. researchgate.netresearchgate.net

Reductive Cleavage: Treatment with alkali metals, such as lithium powder in the presence of an electron transfer catalyst, can reductively cleave the C2–O bond to yield o-hydroxystyrene upon acidic workup. kyoto-u.ac.jp

The general mechanisms for these C2-O bond cleavages can be categorized as oxidative addition, addition followed by β-elimination, 1,2-metalate migration, or reduction. kyoto-u.ac.jp

Ring-expansion reactions of benzofurans are less common than ring-opening reactions. However, transformations that involve the formal insertion of a moiety, such as a carbonyl group, into the C2-O bond have been reported, representing a skeletal transformation of the benzofuran core. kyoto-u.ac.jp

Computational Chemistry and Theoretical Modelling of 2 Benzyl Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations, primarily Density Functional Theory (DFT) and, to a lesser extent, Hartree-Fock (HF) methods, are foundational for investigating the electronic structure and energetic properties of molecules. DFT, in particular, has become a method of choice due to its balance of accuracy and computational efficiency for medium to large-sized molecules physchemres.orgrsc.org. These methods involve solving the Schrödinger equation for a given molecular system, providing insights into its ground state and excited state properties.

Commonly employed DFT functionals for studying benzofuran (B130515) derivatives include hybrid functionals such as B3LYP (Becke's three-parameter, Lee-Yang-Parr) rsc.orgbhu.ac.inresearchgate.netrsc.orgresearchgate.netingentaconnect.com, PBE (Perdew-Burke-Ernzerhof) physchemres.org, and M06-2X physchemres.org. Basis sets, which describe the atomic orbitals used to construct molecular orbitals, typically range from 6-31G(d,p) to 6-311++G(d,p), with the latter providing a more comprehensive description by including diffuse and polarization functions physchemres.orgrsc.orgbhu.ac.inresearchgate.netjst.go.jpnih.gov.

Table 1: Common DFT Functionals and Basis Sets for Benzofuran Derivatives

FunctionalBasis SetApplication Context (Examples)References
B3LYP6-31G(d,p)Geometry optimization, FMO, NLO, Spectroscopic properties researchgate.netjst.go.jp
B3LYP6-311G(d,p)Geometry optimization, FMO, Spectroscopic properties, Reactivity Descriptors bhu.ac.inrsc.org
B3LYP6-311++G(d,p)Electronic properties, Spectroscopic properties, Global reactivity descriptors rsc.orgresearchgate.net
PBE6-31G(d,p)Geometry optimization, NLO properties physchemres.org
M06-2X6-311++G(d,p)Noncovalent interactions, Thermochemistry, Kinetics physchemres.org
CAM-B3LYP6-311++G(d,p)UV-Vis spectra, Electronic transitions rsc.org

Geometry Optimization and Electronic Structure Analysis of 2-Benzyl-benzofuran

Geometry optimization is a fundamental step in quantum chemical calculations, aiming to find the most stable molecular structure corresponding to a minimum on the potential energy surface . For this compound, this process would determine the equilibrium bond lengths, bond angles, and dihedral angles that define its three-dimensional conformation. DFT methods are widely used for this purpose, often showing good agreement with experimental crystallographic data for similar compounds nih.gov.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful concept for predicting chemical reactivity. It posits that chemical reactions often occur through interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another beilstein-journals.orgbiointerfaceresearch.com.

For this compound, the energy and spatial distribution of its HOMO and LUMO are critical. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilic character), while a low LUMO energy suggests a higher tendency to accept electrons (electrophilic character) beilstein-journals.orgbiointerfaceresearch.comnih.gov. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of a molecule's chemical stability and reactivity; a smaller energy gap often correlates with higher reactivity and lower kinetic stability bhu.ac.inbeilstein-journals.orgnih.gov.

Table 2: Illustrative FMO Energy Gaps for Benzofuran Derivatives (Example Data)

Compound Type (Illustrative)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference Context
Benzofuran derivative (general)-5.0 to -6.0-1.5 to -2.53.0 to 4.5 bhu.ac.inresearchgate.netjst.go.jp
Benzofuro[2,3-c]carbazoloquinol-4.99-1.753.24 jst.go.jp
7-methoxy-benzofuran-2-carboxylic acid-5.731-1.5424.189 bhu.ac.in

Note: These values are illustrative and specific to the referenced compounds and computational parameters. Actual values for this compound would require dedicated calculations.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Chemical Potential, Molecular Hardness)

Beyond FMO analysis, a suite of global and local reactivity descriptors derived from DFT calculations provides a more comprehensive understanding of a molecule's chemical behavior. These descriptors are based on the Hard and Soft Acids and Bases (HSAB) principle sci-toys.com.

Global Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a molecule.

Molecular Hardness (η): Resistance to deformation or charge transfer. A high hardness implies high stability and low reactivity sci-toys.comamericanelements.com.

Molecular Softness (S): The inverse of hardness, indicating susceptibility to deformation and reactivity sci-toys.comamericanelements.com.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, representing its ability to accept electrons sci-toys.comamericanelements.com.

Nucleophilicity Index (N): Quantifies the nucleophilic power, representing its ability to donate electrons.

Local Descriptors:

Fukui Functions (f_k+, f_k-, f_k0): Indicate the preferred sites for nucleophilic (f_k+), electrophilic (f_k-), and radical (f_k0) attacks, respectively physchemres.orgtandfonline.comsci-toys.com. These functions highlight atoms within the molecule that are most susceptible to gaining or losing electron density during a reaction.

Local Electrophilicity/Nucleophilicity Indices: Provide site-specific measures of electrophilic or nucleophilic reactivity.

For this compound, calculating these descriptors would pinpoint the most reactive positions on both the benzofuran core and the benzyl (B1604629) substituent, guiding predictions for its participation in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic additions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, complementing static quantum chemical calculations by exploring the time-dependent evolution of a system. MD simulations are based on classical mechanics, simulating the movement of atoms and molecules over time based on interatomic forces.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify various stable and transient conformations that the flexible benzyl group can adopt relative to the benzofuran core. This is crucial for understanding the molecule's flexibility and how its shape might change in different environments rsc.org.

Analyze Intermolecular Interactions: Investigate how this compound interacts with solvent molecules or other molecules in a system. This could include hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are vital for understanding solubility, crystal packing, and binding to biological targets rsc.orgrsc.org.

Assess Structural Stability: Monitor parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the molecule's conformation over time in a simulated environment.

While direct MD simulation data for this compound specifically were not found in the immediate search, MD is a standard technique for understanding the dynamic behavior and interactions of organic molecules and their derivatives rsc.orgrsc.orgnih.gov.

Aromaticity Assessment and Stability Analysis of the Benzofuran System

The benzofuran moiety, a fused bicyclic system consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is inherently aromatic. Aromaticity is a key concept in organic chemistry, imparting enhanced stability to cyclic, planar, fully conjugated systems with a specific number of π-electrons (4n+2, where n is a non-negative integer, known as Hückel's rule).

Computational methods can quantitatively assess aromaticity through various indices, such as NICS (Nucleus-Independent Chemical Shift) or HOMA (Harmonic Oscillator Model of Aromaticity) values, which correlate with the degree of π-electron delocalization and stability. The presence of the benzyl substituent at the 2-position of the benzofuran ring would influence the electronic distribution and, consequently, the reactivity of the benzofuran core, but the fundamental aromatic stability of the core itself would largely be maintained.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are extensively used to predict and interpret various spectroscopic properties, providing a theoretical complement to experimental characterization. For this compound, DFT calculations can predict:

Infrared (IR) Spectra: Vibrational frequencies and intensities can be calculated, allowing for the assignment of characteristic functional group vibrations (e.g., C-H stretches, C=C stretches, C-O stretches) and comparison with experimental IR spectra for structural elucidation bhu.ac.inresearchgate.netingentaconnect.comtandfonline.com.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption bands (λmax), excitation energies, and oscillator strengths, providing insights into the electronic transitions within the molecule rsc.orgrsc.orgingentaconnect.comjst.go.jp. The absorption characteristics of this compound would be influenced by the extended π-conjugation provided by the benzyl group.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for both ¹H and ¹³C NMR can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT bhu.ac.iningentaconnect.com. These predicted shifts are invaluable for confirming the molecular structure and understanding the electronic environment of different nuclei in this compound.

The ability to accurately predict these spectroscopic signatures allows researchers to confirm synthesized compounds, understand their electronic behavior, and even design molecules with desired optical or magnetic properties.

Exploration of 2 Benzyl Benzofuran in Advanced Materials Science and Non Biological Applications

Photophysical Properties and Electronic Structure in Materials Development

The photophysical properties of benzofuran (B130515) derivatives are foundational to their application in electronic and optoelectronic devices. The core benzofuran structure provides a rigid, planar, and electron-rich π-conjugated system that can be readily modified to tune its electronic behavior. The introduction of a benzyl (B1604629) group at the 2-position extends this conjugation, influencing the molecule's absorption and emission characteristics.

Research into functionalized benzofuran derivatives reveals that their photophysical properties can be systematically tuned. researchgate.net For instance, strategic chemical modifications can lead to materials that emit light across the visible spectrum, from blue to orange. researchgate.net The electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the charge injection and transport properties of a material, which are critical for its performance in devices like Organic Light-Emitting Diodes (OLEDs). The energy gap between the HOMO and LUMO levels can be decreased by extending the π-conjugation of the polymer system, which enhances electrical conductivity. researchgate.net

The design of organic blue fluorescent emitters, which are crucial for high-resolution displays, has utilized anthracene[2,3-b]benzofuran as a rigid building block to achieve high efficiency and operational stability. researchgate.net The rigid structure of the benzofuran moiety helps to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields. researchgate.net

Table 1: Photophysical Properties of Selected Functionalized Benzofuran Derivatives

Compound Type Absorption λmax (nm) Emission λmax (nm) Emitted Color Application Area
Benzofuran Derivative 1 Not specified Not specified Strong Blue Organic Electronics
Benzofuran Derivative 2 Not specified Not specified Strong Yellow Organic Electronics
Benzofuran Derivative 3 Not specified Not specified Strong Orange Organic Electronics

Data derived from studies on functionalized benzofurans, illustrating the tunability of the core structure. researchgate.net

Integration of 2-Benzyl-benzofuran Scaffolds in Functional Organic Materials

The benzofuran nucleus is a valuable building block for a variety of functional organic materials, including organic semiconductors and the active components of OLEDs. nih.govrsc.org Its electron-rich nature and structural rigidity are advantageous for creating stable and efficient materials for electronic applications. nih.gov

Organic Semiconductors: Organic semiconductors form the basis of next-generation electronics like flexible displays and printable circuits. researchgate.net Materials incorporating the benzofuran scaffold have been developed as active components in these devices. rsc.org The ability to modify the this compound structure allows for fine-tuning of its semiconductor properties, such as charge carrier mobility and energy levels, to match the requirements of specific device architectures. researchgate.net Benzofuran derivatives containing thiophene (B33073) rings, for example, are noted for their crucial role in building high-efficiency organic photovoltaics and field-effect transistors. nih.gov

Organic Light-Emitting Diodes (OLEDs): In OLED technology, benzofuran derivatives have been successfully employed as both light-emitting materials and host materials. researchgate.netnih.gov The benzophenone (B1666685) core, for instance, has been a focus for synthesizing organic semiconductors used in OLEDs. nih.govmdpi.com The this compound scaffold can be functionalized to create emitters with high quantum efficiencies, contributing to brighter and more energy-efficient displays. nih.gov By connecting carbazole (B46965) and amine groups with an anthracene[2,3-b]benzofuran structure, researchers have designed organic blue fluorescent emitters with narrowband emission, a highly desirable feature for high-resolution displays. researchgate.net

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The planar, aromatic nature of the this compound core makes it an ideal candidate for constructing self-assembled systems.

The self-assembly behavior of functionalized benzofuran derivatives has been shown to be tunable, allowing for the creation of regular nanostructures. researchgate.net By altering conditions, such as the solvents or additives used during assembly, the morphology of the resulting nanostructures can be controlled. researchgate.net For example, studies have shown that certain benzofuran derivatives can aggregate into specific one-dimensional or sandwich-like packing models. researchgate.net This controlled aggregation is crucial for optimizing charge transport in thin-film devices, as the alignment of molecules significantly impacts electronic coupling between them. The benzyl group can further influence these packing arrangements through additional π-π stacking interactions, providing another vector for controlling the material's solid-state properties.

Design and Synthesis of Novel Molecular Architectures for Specific Material Properties

The ability to synthesize novel molecular architectures based on the this compound scaffold is key to unlocking its full potential in materials science. A variety of synthetic strategies have been developed to create substituted benzofurans, allowing for precise control over their final properties. researchgate.netscienceopen.com

Simple and direct methods for the synthesis of 2-benzylbenzofuran and its derivatives have been described, often starting from nitroalkene precursors. researchgate.net One-pot processes involving reactions with Grignard reagents followed by a Nef reaction and acid-mediated cyclization allow for the efficient construction of 3-substituted 2-benzylbenzofurans. researchgate.net These synthetic routes are valuable because they enable the introduction of a wide range of functional groups onto the benzofuran core or the benzyl moiety. nih.govresearchgate.netnih.gov

By strategically choosing substituents, chemists can design molecules with tailored properties:

Solubility: Attaching long alkyl chains can improve solubility in organic solvents, which is essential for solution-based processing of electronic devices. researchgate.net

Electronic Properties: Adding electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels, thereby tuning the material's color of emission and its performance as a semiconductor. cityu.edu.hk

Solid-State Packing: Modifying the steric and electronic nature of the substituents can direct the self-assembly of the molecules in the solid state, influencing properties like charge mobility.

Table 2: Selected Synthetic Methods for this compound Derivatives

Starting Materials Key Reagents/Conditions Product Type Reference
Nitroalkenes NaBH4, then acid-mediated cyclization 2-Benzyl-benzofurans researchgate.net
Nitroalkenes Grignard reagents, then Nef reaction and cyclization (one-pot) 3-Substituted 2-benzyl-benzofurans researchgate.net
Terminal alkynes and iodophenols Palladium and copper catalysts (Sonogashira coupling) Substituted benzofurans nih.gov

These synthetic methodologies provide a robust toolkit for creating a new generation of this compound-based materials designed for specific, high-performance applications in advanced materials science.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-benzofuran, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, benzofuran derivatives are often synthesized via cyclization of substituted phenols with propargyl alcohols under acidic conditions . Yield optimization requires controlling variables such as temperature (e.g., 80–120°C), catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), and solvent polarity (e.g., DMF or toluene). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation using GC-MS or HPLC (≥98% purity) are critical .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns. For instance, benzyl protons typically appear as a singlet at δ 4.5–5.0 ppm, while aromatic protons in the benzofuran ring resonate at δ 6.5–7.5 ppm .
  • IR : Identify key functional groups (e.g., C-O-C stretching in benzofuran at ~1250 cm1^{-1}) and absence of impurities like hydroxyl groups (< 3000 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-HRMS: [M+H]+^+ at m/z 224.0837 for C₁₅H₁₂O) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls: Perform reactions in fume hoods to avoid inhalation of vapors.
  • Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and consult a physician. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., receptor affinity or cytotoxicity) may arise from variations in assay conditions (e.g., cell lines, incubation time). To address this:
  • Conduct systematic reviews using databases like PubMed and Google Scholar with MeSH terms (e.g., "this compound," "structure-activity relationship") .
  • Replicate experiments under standardized protocols (e.g., IC₅₀ measurements in triplicate using MTT assays) .
  • Perform meta-analyses to identify outliers or confounding variables (e.g., solvent effects in in vitro studies) .

Q. What strategies can mitigate the formation of byproducts (e.g., isomers or dimers) during this compound synthesis?

  • Methodological Answer :
  • Reaction Optimization : Use regioselective catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions) to minimize isomerization .
  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate undesired byproducts .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates and adjust stoichiometry .

Q. How can computational methods enhance the design of this compound derivatives with targeted properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and steric bulk .

Q. What analytical techniques are suitable for detecting trace impurities in this compound samples?

  • Methodological Answer :
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with detection limits ≤ 0.1% .
  • HPLC-UV/Vis : Quantify non-volatile contaminants (e.g., regioisomers) using gradient elution and diode-array detection .
  • NMR Spectroscopy : Identify structural analogs via 1H^1H-NMR spiking experiments with authentic standards .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer :
  • Compare experimental NMR shifts with predicted values from databases (e.g., PubChem or EPA DSSTox) .
  • Validate mass spectra using high-resolution instruments (e.g., FT-ICR MS) to resolve isotopic patterns .
  • Document deviations in supplementary materials and propose hypotheses (e.g., solvent effects on chemical shifts) .

Q. What ethical considerations apply when publishing research on psychoactive benzofuran analogs like this compound?

  • Methodological Answer :
  • Avoid sensationalized language in abstracts to prevent misuse.
  • Adhere to institutional review board (IRB) guidelines for studies involving biological assays .
  • Cite regulatory frameworks (e.g., Controlled Substances Act) in discussions of potential misuse .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps favor cyclization
Catalyst (Pd(OAc)₂)5–10 mol%Excess catalyst increases byproducts
SolventToluene/DMFPolar solvents improve solubility
Reaction Time12–24 hoursProlonged time risks dimerization

Q. Table 2: Common Spectral Signatures of this compound

TechniqueKey Peaks/PatternsReference
1H^1H-NMRδ 4.8 ppm (benzyl CH₂), δ 7.2–7.5 ppm (aromatic)
IR1250 cm1^{-1} (C-O-C stretch)
EI-HRMSm/z 224.0837 ([M+H]+^+)

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